N-({1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-25(2,3)19-13-11-18(12-14-19)16-28-21-9-6-5-8-20(21)26-23(28)17-27(4)24(29)22-10-7-15-30-22/h5-15H,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERKXWWSBBYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 4-tert-butylphenyl Group: The next step involves the alkylation of the benzodiazole core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Furan-2-carboxamide Moiety: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzodiazole derivatives.
Scientific Research Applications
N-({1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-({1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the benzimidazole core, which influence molecular weight, lipophilicity, and electronic effects:
- Electronic Effects : The electron-donating tert-butyl group may enhance binding to hydrophobic enzyme pockets, whereas the chlorine in ’s compound introduces electron-withdrawing effects, possibly altering reactivity .
Key Research Findings
- Metabolic Stability : The tert-butyl group reduces oxidative metabolism compared to smaller alkyl or halogenated substituents, as seen in fluorophenyl derivatives () .
- Synthetic Feasibility : tert-Butylphenyl groups are efficiently incorporated via nucleophilic substitution (), though steric hindrance may require optimized conditions .
- Bioactivity: Analogs with tert-butyl groups () exhibit superior antifungal activity against Microsporum canis compared to chlorophenyl or methylphenoxy derivatives .
Q & A
Q. What are the key steps and challenges in synthesizing N-({1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions, including alkylation of the benzodiazole core, introduction of the furan carboxamide group, and final N-methylation. Critical challenges include:
- Reaction Optimization : Temperature (60–80°C), solvent choice (e.g., THF or DMSO), and pH control to prevent side reactions like hydrolysis of the carboxamide .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure compound .
- Yield Improvement : Adjusting stoichiometry of reagents (e.g., 1.2 equivalents of 4-tert-butylbenzyl chloride) and reaction time (12–24 hours) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at δ 1.3 ppm, benzodiazole protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 460.2354, observed 460.2356) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and bond angles .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., benzodiazole derivatives with anti-cancer activity):
- Kinase Inhibition : Use ATP-binding assays (e.g., EGFR or Aurora kinase) at 1–10 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ determination) with 48-hour exposure .
- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can conflicting reports on synthesis yields (e.g., 40% vs. 85%) be resolved?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach to isolate critical variables:
- Factors : Solvent polarity, catalyst loading (e.g., K₂CO₃), and reaction time .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Reproducibility Checks : Validate protocols across labs using standardized reagents and equipment .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with methyl or trifluoromethyl) and test activity .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., hydrophobic pockets favoring tert-butyl) .
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity .
Q. How can metabolic stability in hepatic microsomes be assessed?
- Methodological Answer :
- Incubation Protocol : 1 µM compound + human liver microsomes (0.5 mg/mL) + NADPH, sampled at 0, 15, 30, 60 minutes .
- LC-MS/MS Analysis : Quantify parent compound depletion (half-life calculation) and identify metabolites (e.g., oxidative furan ring cleavage) .
- CYP Enzyme Inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability .
- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) in rodent models .
- Mechanistic Toxicology : Evaluate off-target effects via transcriptomics or proteomics .
Q. What methods validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended targets (e.g., kinases) by measuring protein stability shifts .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) using recombinant proteins .
- CRISPR Knockout : Ablate target genes to verify compound specificity .
Q. How can stereochemical effects be studied if chiral intermediates exist?
- Methodological Answer :
Q. What steps ensure data reproducibility across research groups?
- Methodological Answer :
- Standard Operating Procedures (SOPs) : Document synthesis/purification steps in detail .
- Reference Standards : Distribute aliquots of a centrally characterized batch .
- Inter-Lab Validation : Collaborative studies with shared cell lines and assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
